molecular formula C5H4FNO B1303129 5-Fluoro-2-hydroxypyridine CAS No. 51173-05-8

5-Fluoro-2-hydroxypyridine

Cat. No. B1303129
CAS RN: 51173-05-8
M. Wt: 113.09 g/mol
InChI Key: KLULSYPVWLJZAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-hydroxypyridine is a chemical compound with the molecular formula C5H4FNO . It is used in laboratory settings and has various applications in the field of chemistry .


Synthesis Analysis

The synthesis of substituted pyridines, such as 5-Fluoro-2-hydroxypyridine, involves the remodeling of (Aza)indole/Benzofuran skeletons . This method allows the selective introduction of multiple functional groups, making it a robust methodology for the synthesis of pyridine derivatives .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-hydroxypyridine consists of a six-membered heterocyclic ring with a fluorine atom at the 5th position and a hydroxyl group at the 2nd position . The molecular weight of this compound is 113.09 g/mol .


Chemical Reactions Analysis

5-Fluoro-2-hydroxypyridine can be used as a reactant in the preparation of certain complexes . For instance, it can be used in the preparation of the Manganese fluoro (hydroxy)pyrimidinato aqua dinuclear complex .


Physical And Chemical Properties Analysis

5-Fluoro-2-hydroxypyridine is a solid compound with a molecular weight of 113.09 g/mol . It has a melting point of 150-155°C and a predicted boiling point of 251.7±40.0 °C . The compound has a predicted density of 1.26±0.1 g/cm3 .

Scientific Research Applications

Pharmaceutical Applications Antitumor Activity

5-Fluoro-2-hydroxypyridine is used as a pro-drug of 5-Fluorouracil (5FU), which is converted to 5FU by hepatic aldehyde oxidase. It has demonstrated preclinical anti-tumor activity against colon 38 and P 388 leukemia models in mice .

Chemical Synthesis Halogenated Compound

This compound is utilized in the synthesis of various halogenated pyrimidine compounds, including 5-Fluoro-2-hydroxy-3-nitropyridine .

Chemistry Reactant in Complex Formation

It serves as a reactant in the preparation of manganese fluoro (hydroxy)pyrimidinato aqua dinuclear complex and 2-Chloro-5-fluoropyrimidine .

Safety and Hazards

5-Fluoro-2-hydroxypyridine is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing protective clothing and ensuring good ventilation .

Future Directions

The future directions for 5-Fluoro-2-hydroxypyridine and similar compounds involve further exploration of their potential applications in medicinal chemistry . The development of novel antibiotic/drug design based on the pyridine scaffold is a promising area of research .

properties

IUPAC Name

5-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLULSYPVWLJZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376522
Record name 5-Fluoro-2-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-hydroxypyridine

CAS RN

51173-05-8
Record name 5-Fluoro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51173-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-hydroxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2-hydroxypyridine
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-hydroxypyridine
Reactant of Route 3
5-Fluoro-2-hydroxypyridine
Reactant of Route 4
Reactant of Route 4
5-Fluoro-2-hydroxypyridine
Reactant of Route 5
5-Fluoro-2-hydroxypyridine
Reactant of Route 6
Reactant of Route 6
5-Fluoro-2-hydroxypyridine

Q & A

Q1: What is the role of 5-fluoro-2-hydroxypyridine in the synthesis of MK-6096?

A: 5-fluoro-2-hydroxypyridine serves as a crucial reagent in the chemoselective O-alkylation step during the synthesis of MK-6096 []. This reaction introduces a key structural element to the final molecule, contributing to its overall activity as an orexin receptor antagonist.

Q2: What challenges were encountered during the incorporation of 5-fluoro-2-hydroxypyridine, and how were they overcome?

A: The research paper highlights the need to optimize the chemoselective O-alkylation with 5-fluoro-2-hydroxypyridine []. While specifics on the challenges aren't detailed, optimization likely involved fine-tuning reaction conditions such as solvent, temperature, and base to achieve high yields and selectivity for the desired O-alkylated product over potential side products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.